5-Oxo Pitavastatin is a derivative of Pitavastatin, a statin used primarily for lowering cholesterol levels. As an impurity standard, 5-Oxo Pitavastatin is significant in pharmaceutical research, particularly in the analysis of drug metabolites and ensuring the quality of pharmaceutical products. The compound's chemical structure and properties are essential for its identification and characterization during drug development processes.
5-Oxo Pitavastatin is classified as a quinoline derivative, similar to its parent compound, Pitavastatin. It belongs to the broader category of HMG-CoA reductase inhibitors, which are commonly referred to as statins.
The synthesis of 5-Oxo Pitavastatin typically involves several steps that parallel those used in producing Pitavastatin. While specific proprietary methods are not publicly available, general techniques include:
The synthesis process may include:
The molecular structure of 5-Oxo Pitavastatin can be described as follows:
The structural characteristics include:
The chemical reactions involving 5-Oxo Pitavastatin primarily focus on its stability and decomposition pathways. These studies are crucial for ensuring its effectiveness as a reference standard in analytical chemistry.
Key reactions may include:
While 5-Oxo Pitavastatin itself does not exhibit significant pharmacological activity like its parent compound, understanding its mechanism can provide insights into its role during metabolic processes.
The mechanism involves:
While specific data on melting point and boiling point are not readily available due to proprietary restrictions, it is anticipated that:
5-Oxo Pitavastatin serves multiple scientific purposes:
5-Oxo Pitavastatin is a chemically modified derivative of the lipid-lowering agent Pitavastatin, with the systematic name (3R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3-hydroxy-5-oxo-6-heptenoic Acid. Its molecular formula is C₂₅H₂₂FNO₄, corresponding to a molecular weight of 419.44 g/mol [2] [4] [6]. The compound is characterized by a β-keto (5-oxo) group replacing the 5-hydroxyl moiety in Pitavastatin’s heptenoic acid chain (Figure 1). This modification alters the molecule’s electronic properties and conformational flexibility, as confirmed by its defined (3R,6E) stereochemistry [4]. The presence of the quinoline core with a 4-fluorophenyl substituent and cyclopropyl group remains consistent with the parent statin, preserving partial structural homology critical for its biological interactions [5] [8].
Table 1: Key Identifiers of 5-Oxo Pitavastatin
Property | Value |
---|---|
CAS Number | 222306-15-2 |
Molecular Formula | C₂₅H₂₂FNO₄ |
Molecular Weight | 419.44 g/mol |
IUPAC Name | (3R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3-hydroxy-5-oxo-6-heptenoic Acid |
Synonyms | 5-Oxo Pitavastatin; Pitavastatin 5-Oxo Impurity |
The discovery of 5-Oxo Pitavastatin is intrinsically linked to the development of Pitavastatin (Livalo®), which originated from Nissan Chemical Industries and was later developed by Kowa Pharmaceuticals. Pitavastatin received Japanese approval in 2003 and FDA approval in 2009 [5]. During ongoing process optimization and impurity profiling of Pitavastatin calcium, 5-Oxo Pitavastatin was identified as a synthetic byproduct and potential metabolic intermediate. Key milestones include:
Table 2: Historical Timeline of 5-Oxo Pitavastatin
Year | Event | |
---|---|---|
2003 | Pitavastatin launched in Japan (brand name Livalo®) | |
2009 | FDA approves Pitavastatin; impurity profiling intensifies | |
2010s | 5-Oxo Pitavastatin assigned CAS 222306-15-2; referenced in synthesis patents | |
2019 | Calcium salt of 5-Oxo impurity (CAS 2180095-22-9) characterized | [7] |
5-Oxo Pitavastatin holds multifaceted importance in pharmaceutical science:
Table 3: Roles of 5-Oxo Pitavastatin in Pharmaceutical Development
Role | Application Context |
---|---|
Analytical Impurity Standard | Quality control for Pitavastatin APIs; HPLC/LC-MS methods |
Metabolic Intermediate | Probe for oxidative pathways in liver microsomes |
Synthesis Byproduct | Optimization of reduction steps in statin manufacturing |
Structural Analog for SAR Studies | Elucidating steric effects of C5 modifications |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: